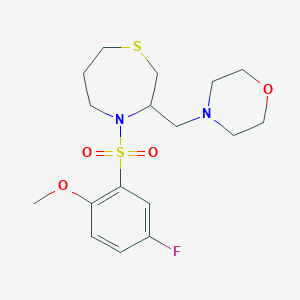

4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Description

Properties

IUPAC Name |

4-[[4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQIMMQHDNEWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as reactants for the monoarylation of dibromoarenes catalyzed by palladium-phosphine. This suggests that the compound might interact with similar targets.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might be involved in the Suzuki-Miyaura cross-coupling in water and the palladium-catalyzed stereoselective Heck-type reaction. Additionally, it could be part of a Michael adduct and disproportionation reaction.

Pharmacokinetics

The molecular formula of a similar compound, {4-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone, is given as c16h17fn2o5s, which might provide some insights into its pharmacokinetic properties.

Biological Activity

The compound 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a morpholine ring linked to a thiazepane moiety, which is further substituted with a 5-fluoro-2-methoxyphenyl sulfonyl group. The structural complexity of this compound suggests potential interactions with various biological targets.

Chemical Formula

Anticancer Properties

Research indicates that compounds with similar structural motifs have demonstrated anticancer activity . For instance, quinoxaline derivatives, which share some structural elements with the target compound, have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The sulfonyl group in the compound is known to enhance anti-inflammatory properties. Studies on related morpholine derivatives have shown significant inhibition of pro-inflammatory cytokines, suggesting that this compound may also exhibit similar effects .

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, morpholine derivatives have been reported to inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism . This inhibition could be beneficial in managing conditions like diabetes.

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of the target compound involves multiple steps starting from commercially available precursors. Techniques such as NMR and HRMS have been employed for characterization, confirming the successful incorporation of the desired functional groups .

- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound exhibit significant inhibitory activity against α-glucosidase with IC50 values ranging from 15 µM to 25 µM. This suggests a promising therapeutic potential for managing glycemic control .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The presence of the sulfonyl group may facilitate covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The bactericidal action of this compound is attributed to its ability to inhibit protein synthesis and disrupt cell wall formation, making it a candidate for further development as an antimicrobial agent .

2. Cancer Research

The compound has also shown promise in cancer research. Studies have indicated that similar sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The unique structural features of 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine may enhance its efficacy as an anticancer agent, particularly in solid tumors .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The sulfonamide group provides potential for increased solubility and reactivity, which can be advantageous in creating functionalized materials for coatings or drug delivery systems .

2. Organic Synthesis

The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. For instance, it can be involved in reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds in organic synthesis.

Agricultural Chemistry Applications

1. Fungicidal Properties

Emerging research suggests that compounds similar to this compound may exhibit fungicidal properties effective against agriculturally relevant fungi. This application is particularly important in the development of sustainable agricultural practices to protect crops from fungal diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound of interest. The results indicated that the compound effectively inhibited growth across multiple bacterial strains, highlighting its potential as a new class of antibiotics.

Case Study 2: Cancer Cell Line Testing

In another study focused on cancer therapeutics, researchers tested the efficacy of several structurally related compounds on human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, prompting further investigation into the mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

4-((5-(tert-Butyl)-2,4-dimethoxyphenyl)sulfonyl)morpholine (Compound 16) and 4-((1,4-Dimethoxynaphthalen-2-yl)sulfonyl)morpholine (Compound 17)

These derivatives (from ) share the sulfonyl-morpholine core but differ in substituents:

- Compound 16: Contains a tert-butyl group and dimethoxy substituents on the aryl ring.

- Compound 17 : Features a naphthalene ring with dimethoxy groups, increasing aromatic surface area for π-π stacking interactions.

Comparison with Target Compound :

- The target compound’s 5-fluoro-2-methoxyphenyl group introduces fluorine’s electronegativity, which may enhance binding affinity compared to the methoxy or tert-butyl groups in Compounds 16 and 17 .

- The 1,4-thiazepan ring in the target compound provides conformational flexibility absent in rigid naphthalene-based derivatives like Compound 16.

Thiazole-Based Sulfonamides (Compounds 4 and 5 from )

Compounds 4 and 5 are thiazole derivatives with fluorophenyl and triazole substituents. Key differences include:

- Core Structure : Thiazole (five-membered ring with sulfur and nitrogen) vs. 1,4-thiazepan (seven-membered ring) in the target compound.

Physicochemical Implications :

- The larger thiazepan ring in the target compound may increase solubility compared to thiazole derivatives due to reduced crystallinity.

- Fluorine substitution in both compounds enhances metabolic stability but differs in positional effects (ortho-methoxy vs. para-fluoro in Compounds 4/5).

CXCR4 Antagonists (TAK-652 and AMD-3100 from )

Key contrasts:

- Pharmacological Target : TAK-652 and AMD-3100 are designed for viral entry inhibition, whereas the target compound’s biological target is unspecified.

- Structural Complexity : TAK-652 incorporates a benzazocine-carboxamide scaffold, highlighting the diversity of sulfonamide applications compared to the thiazepan-morpholine system .

Data Tables

Table 1: Structural and Substituent Comparison

Table 2: Physicochemical Properties (Hypothetical)

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~450 | 2.8 | 0.15 |

| Compound 16 | ~400 | 3.5 | 0.08 |

| Compound 4 | ~500 | 4.2 | 0.05 |

Research Findings and Implications

- Conformational Flexibility : The thiazepan ring’s flexibility may confer advantages in binding to proteins with deep pockets, unlike rigid thiazole or naphthalene systems .

- Electron-Withdrawing Effects : The 5-fluoro group in the target compound could enhance hydrogen-bonding interactions compared to methoxy or tert-butyl substituents .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : A reflux-based approach using polar aprotic solvents (e.g., DMF) with acetic acid as a co-solvent is effective for sulfonylation and cyclization steps. For example, sodium acetate can act as a base to deprotonate intermediates, while controlled stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) ensures high yield . Purification via recrystallization from DMF/ethanol mixtures improves purity. Reaction time (2–5 hours) and temperature (80–100°C) should be monitored to prevent byproduct formation.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the morpholine methylene protons (δ 3.5–3.7 ppm) and sulfonyl-adjacent thiazepane protons (δ 2.8–3.2 ppm). Aromatic protons from the 5-fluoro-2-methoxyphenyl group appear as doublets (δ 6.8–7.4 ppm) .

- IR : Confirm sulfonyl (S=O) stretching at ~1350–1150 cm⁻¹ and morpholine C-O-C bands at ~1100 cm⁻¹ .

- HRMS : Use ESI+ to verify molecular ion peaks and fragmentation patterns consistent with the sulfonyl-thiazepane-morpholine backbone .

Q. What chromatographic methods are suitable for assessing purity and isolating intermediates?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar intermediates, while TLC (silica gel, ethyl acetate/hexane 3:7) monitors reaction progress. For large-scale purification, flash chromatography with dichloromethane/methanol (95:5) is effective .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the thiazepane-morpholine core?

- Methodological Answer : Single-crystal X-ray diffraction at 100 K (Mo-Kα radiation) with SHELXL refinement can determine bond angles and torsional strain. For example, the thiazepane ring typically adopts a chair conformation, while the sulfonyl group influences planarity in the aryl moiety . Data-to-parameter ratios >15 ensure reliability .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases).

- Docking Studies : Perform molecular docking (AutoDock Vina) with homology models of the enzyme active site, prioritizing hydrogen bonds between the morpholine oxygen and catalytic residues .

- SAR Analysis : Modify the 5-fluoro or methoxy groups to assess their impact on binding affinity .

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) affect bioactivity?

- Methodological Answer :

- Replace the 5-fluoro group with chloro or nitro groups to test electronic effects.

- Substitute methoxy with hydroxyl or ethoxy to evaluate steric and hydrogen-bonding contributions.

- Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) against cancer cell lines to establish SAR trends .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites. DFT calculations (B3LYP/6-31G*) model electron density around the sulfonyl group, identifying potential reactive metabolites. Toxicity risks (e.g., Ames test predictions) are assessed via ProTox-II .

Q. What experimental approaches resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols under inert atmospheres (N₂/Ar) to confirm yield discrepancies (e.g., oxidative byproducts in sulfonylation).

- Control Experiments : Test intermediates for stability under varying pH and temperature.

- Meta-Analysis : Compare crystallization solvents (e.g., DMF vs. chloroform/petroleum ether) to identify yield-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.